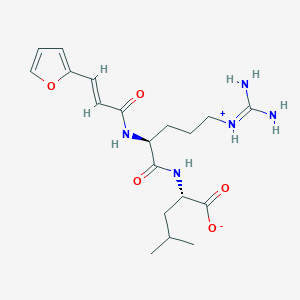

FA-Arg-Leu-OH

Übersicht

Beschreibung

FA-Arg-Leu-OH, also known as N2-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-arginyl-L-leucine, is a synthetic peptide compound. It is composed of the amino acids arginine and leucine, with a furanylacryloyl group attached to the arginine residue. This compound is primarily used in research settings for its potential biological activities and interactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Peptide Synthesis: FA-Arg-Leu-OH serves as a building block in peptide synthesis, crucial for developing new drugs and therapies in the pharmaceutical industry. It is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form complex peptides .

2. Biology

- Cell Signaling Research: The compound is valuable in studying cell signaling pathways, helping researchers understand cellular responses and develop new therapeutic strategies. It influences cell function and signaling pathways due to the regulatory roles of arginine and leucine in metabolic cascades .

- Enzyme Interactions: this compound has been investigated for its interactions with various enzymes and receptors, contributing to the understanding of biochemical processes .

3. Medicine

- Therapeutic Effects: The compound has shown potential therapeutic effects, particularly in modulating immune responses and promoting muscle growth and metabolic health. Studies indicate that leucine supplementation can enhance protein synthesis and mTOR signaling pathways in muscle tissue .

- Cancer Therapy: this compound is being explored for its role in cancer treatment, particularly through its incorporation into drug delivery systems that improve targeted delivery of therapeutic agents .

4. Biotechnology

- Biopharmaceuticals: It is utilized in formulating biopharmaceuticals to enhance the stability and efficacy of protein-based drugs, making them more effective for patient treatments .

- Cosmetic Applications: The compound is also being explored in cosmetic formulations for its potential benefits in skin health, particularly anti-aging products due to its peptide properties .

Case Studies

Case Study 1: Peptide Synthesis

A study demonstrated the successful synthesis of a peptide using this compound as a key building block. The researchers utilized SPPS techniques to create a series of peptides that exhibited enhanced biological activity compared to traditional peptides lacking this modification.

Case Study 2: Cancer Treatment

In vitro studies have shown that this compound can be incorporated into nanoparticles designed for drug delivery systems targeting cancer cells. The results indicated improved uptake by tumor cells and enhanced therapeutic efficacy compared to conventional delivery methods.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Peptide Synthesis | Serves as a building block for complex peptides |

| Biology | Cell Signaling | Influences metabolic pathways; enhances gene expression |

| Medicine | Cancer Therapy | Improves targeted drug delivery; enhances efficacy |

| Biotechnology | Biopharmaceuticals | Increases stability of protein-based drugs |

| Cosmetic Applications | Skin Health | Potential benefits in anti-aging formulations |

Biochemische Analyse

Biochemical Properties

FA-Arg-Leu-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have significant activity on certain proteases . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, amino acids like arginine and leucine play regulatory roles in key metabolic cascades, gene expressions, and cell-to-cell communication via a variety of cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels. For example, arginine and leucine are involved in several metabolic pathways .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FA-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.

Analyse Chemischer Reaktionen

Types of Reactions

FA-Arg-Leu-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.

Oxidation: The furanyl group can be oxidized to form various oxidation products.

Substitution: The amino groups in arginine and leucine can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under mild conditions.

Major Products Formed

Hydrolysis: Arginine, leucine, and furanylacrylic acid.

Oxidation: Various oxidized derivatives of the furanyl group.

Substitution: Alkylated or acylated derivatives of arginine and leucine.

Wirkmechanismus

The mechanism of action of FA-Arg-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The arginine residue can interact with negatively charged sites on proteins, while the leucine residue can participate in hydrophobic interactions. The furanylacryloyl group may enhance the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

FA-Arg-Leu-NH2: Similar structure but with an amide group instead of a hydroxyl group.

FA-Arg-Leu-OMe: Similar structure but with a methoxy group instead of a hydroxyl group.

FA-Arg-Leu-OEt: Similar structure but with an ethoxy group instead of a hydroxyl group.

Uniqueness

FA-Arg-Leu-OH is unique due to its specific combination of amino acids and the presence of the furanylacryloyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O5/c1-12(2)11-15(18(27)28)24-17(26)14(6-3-9-22-19(20)21)23-16(25)8-7-13-5-4-10-29-13/h4-5,7-8,10,12,14-15H,3,6,9,11H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H4,20,21,22)/b8-7+/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRMONTXURLKSJ-JSMHICHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.